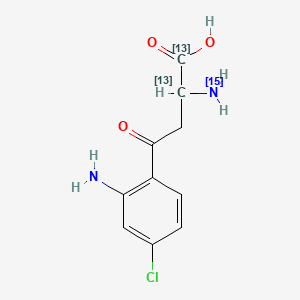

4-Chloro Kynurenine-13C2,15N

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro Kynurenine-13C2,15N (4CK-13C2,15N) is a synthetic molecule that has been used in a variety of scientific research applications. It is an important tool for studying the biochemical and physiological effects of kynurenines, which are metabolites of the essential amino acid tryptophan. 4CK-13C2,15N has been used in a variety of laboratory experiments, and its advantages and limitations are important to consider when designing a research project.

科学的研究の応用

4-Chloro-l-kynurenine in Natural Peptides : It has been identified in natural products like the peptide antibiotic INA-5812 and is responsible for the fluorescence of this antibiotic. Its intrinsic fluorescence in antibiotics allows for spectral studies of their mode of action (Alferova et al., 2018).

Metabolism of L-Tryptophan to Kynurenate and Quinolinate : The metabolism of L-tryptophan to neuroactive kynurenine pathway metabolites and the effects of inhibitors like 4-Chloro Kynurenine on this process have been investigated, suggesting its role in manipulating concentrations of these metabolites in models of neurologic disease (Naritsin et al., 1995).

Biosynthesis in Lipopeptide Antibiotics : 4-Chloro Kynurenine is a neuropharmaceutical drug candidate for major depressive disorder and is found in lipopeptide antibiotics like taromycin. Its biosynthesis involves the conversion of L-tryptophan and is catalyzed by enzymes in the taromycin biosynthetic pathway (Luhavaya et al., 2019).

Inhibition of Quinolinic Acid Formation : The use of 4-Chloro Kynurenine has been found to attenuate the formation of quinolinic acid, a neuroactive metabolite, thereby impacting the production of L-kynurenine following immune activation (Saito et al., 1993).

Kynurenines in Neurodegenerative Disorders : Kynurenines like 4-Chloro Kynurenine play a role in neurodegenerative disorders, stroke, epilepsy, and mental health conditions, indicating their potential therapeutic significance (Stone, 2001).

Quinolinic Acid Formation in Brain Inflammatory Disease : 4-Chloro Kynurenine's role in inhibiting the synthesis of quinolinic acid, a product of the kynurenine pathway, is significant in inflammatory neurological diseases (Heyes et al., 1993).

特性

IUPAC Name |

4-(2-amino-4-chlorophenyl)-2-(15N)azanyl-4-oxo(1,2-13C2)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/i8+1,10+1,13+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLHZNDJQSRKDT-SVKOXWCPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)C[13CH]([13C](=O)O)[15NH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro Kynurenine-13C2,15N | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)

![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)